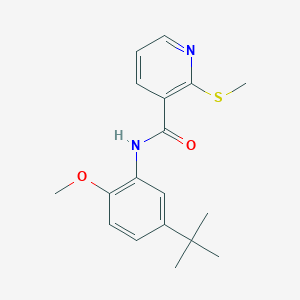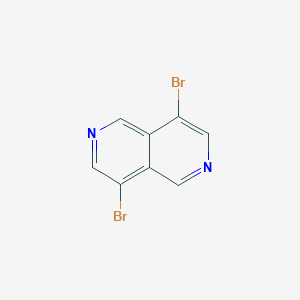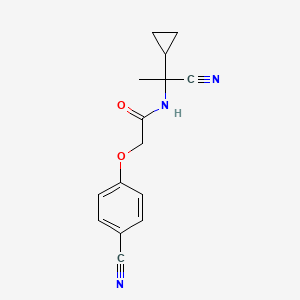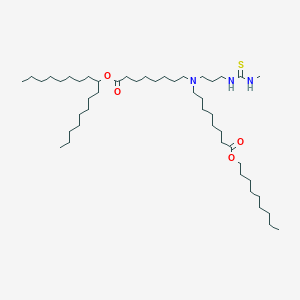![molecular formula C20H12NO3- B13364140 2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13364140.png)
2'-(Benzo[d]oxazol-2-yl)-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate is a complex organic compound that features a benzoxazole ring fused to a biphenyl structure with a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate typically involves the formation of the benzoxazole ring followed by its attachment to the biphenyl structure. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring . This intermediate is then coupled with a biphenyl derivative through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: Similar structure but lacks the biphenyl and carboxylate groups.
2-(Benzo[d]thiazol-2-yl)-[1,1’-biphenyl]-2-carboxylate: Contains a thiazole ring instead of an oxazole ring.
2-(Benzo[d]imidazol-2-yl)-[1,1’-biphenyl]-2-carboxylate: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2’-(Benzo[d]oxazol-2-yl)-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of a benzoxazole ring, biphenyl structure, and carboxylate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C20H12NO3- |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-[2-(1,3-benzoxazol-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C20H13NO3/c22-20(23)16-10-4-2-8-14(16)13-7-1-3-9-15(13)19-21-17-11-5-6-12-18(17)24-19/h1-12H,(H,22,23)/p-1 |
Clave InChI |
ASNKNKFUVHSDLJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2-Ethoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364064.png)
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364075.png)
![Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B13364079.png)

![3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364091.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}pentanamide](/img/structure/B13364098.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364104.png)



![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)

